Ethyl 2-(2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazol-4-yl)acetate
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Overview
Description
This compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of various diseases . The compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. Pyrimidine derivatives have been designed and synthesized for their anti-tubercular activity against Mycobacterium tuberculosis .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring and a pyrimidine ring. The spatial orientation of substituents can lead to different biological profiles of drug candidates, due to the different binding mode to proteins .Scientific Research Applications
Synthesis and Derivative Formation
The synthesis of related compounds involves multistep chemical reactions, often utilizing ethyl 2-(benzo[d]thazol-2-yl)acetate as a precursor. For instance, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in ethyl alcohol/triethylamine (EtOH/TEA) solution leads to the formation of various heterocyclic compounds, including ethyl iminothiazolopyridine-4-carboxylates and ethyl amino(methoxy)methyl-3-(substitutedphenyl)-1-oxo-1H-benzo[4,5]thiazole[3,2-a]pyridine-4-carboxylates. Such synthetic pathways are crucial for expanding the library of heterocyclic compounds with potential therapeutic applications (Mohamed, 2021).
Biological Activity
Research has also delved into the biological activities of thiazolopyrimidine derivatives, highlighting their potential as antioxidant and antimicrobial agents. For example, the Biginelli reaction has been employed to synthesize ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates, further reacting to produce ethyl 3-amino-5-aryl-2-cyano-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates. These derivatives have shown moderate to good antioxidant and antimicrobial activities, emphasizing the compound's relevance in developing new therapeutic agents (Youssef & Amin, 2012).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes . For instance, derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been reported to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They also inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
Similar compounds have been shown to exhibit neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
Similar compounds have been shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways play crucial roles in neuroprotection and anti-inflammatory responses .
Result of Action
Similar compounds have been shown to exhibit promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Properties
IUPAC Name |
ethyl 2-[2-[(6-pyrrolidin-1-ylpyrimidine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3S/c1-2-24-14(22)7-11-9-25-16(19-11)20-15(23)12-8-13(18-10-17-12)21-5-3-4-6-21/h8-10H,2-7H2,1H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCVYEQWMBBBJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=NC=N2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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